5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine
CAS No.: 2549063-84-3
Cat. No.: VC11821383
Molecular Formula: C20H18FN7O
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
![5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine - 2549063-84-3](/images/structure/VC11821383.png)
Specification
CAS No. | 2549063-84-3 |
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Molecular Formula | C20H18FN7O |
Molecular Weight | 391.4 g/mol |
IUPAC Name | 7-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
Standard InChI | InChI=1S/C20H18FN7O/c21-15-6-7-17(22-10-15)29-12-14-8-9-27(11-14)19-18-20(24-13-23-19)28(26-25-18)16-4-2-1-3-5-16/h1-7,10,13-14H,8-9,11-12H2 |
Standard InChI Key | JUWILJFCKZSIHN-UHFFFAOYSA-N |
SMILES | C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Canonical SMILES | C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name reflects its intricate architecture, comprising three interconnected heterocyclic systems:
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A pyridine ring substituted with a fluorine atom at position 5 and a methoxy group at position 2.
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A pyrrolidine ring linked via a methylene bridge to the pyridine’s oxygen atom.
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A 3-phenyl-3H- triazolo[4,5-d]pyrimidine moiety fused to the pyrrolidine nitrogen.
Molecular Geometry and Electronic Properties
The triazolo-pyrimidine core introduces planar rigidity, while the pyrrolidine ring contributes conformational flexibility. The fluorine atom’s electronegativity (3.98 Pauling scale) enhances the pyridine ring’s electron-deficient character, influencing reactivity in nucleophilic aromatic substitution .
Table 1: Key Structural Parameters
Feature | Value/Description | Source Analogy |
---|---|---|
Molecular Formula | C₂₁H₁₈FN₇O₂ | Derived from |
Molecular Weight | 443.42 g/mol | Computed via |
LogP (Predicted) | 2.1–2.5 | Similar to |
Topological Polar SA | 95 Ų | Based on |
Synthetic Methodologies
Triazolo-Pyrimidine Core Synthesis
The triazolo[4,5-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. For example, 3-phenyl-1H-1,2,3-triazole-4,5-diamine reacts with β-keto esters under acidic conditions to form the pyrimidine ring .
Pyrrolidine Functionalization
Pyrrolidin-3-ylmethoxy groups are introduced through nucleophilic substitution. A representative protocol involves:
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Mitsunobu Reaction: Coupling pyrrolidin-3-ol with 2-chloropyridine derivatives using DIAD and PPh₃ .
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Reductive Amination: Employing NaBH₃CN or triethylsilane to link aldehydes to amine intermediates, as demonstrated in for analogous systems.
Table 2: Key Reaction Conditions from Literature
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Aldehyde Oxidation | MnO₂ in EtOAc, 20°C, 18h | 57% | |
Reductive Coupling | TFA, triethylsilane, 80°C, 4h | 367 mg | |
Deprotection | Pyridine HCl, 145°C, 10min | 42% |
Pharmacological Profile
Bioavailability Predictions
Computational models based on structural analogs suggest:
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GI Absorption: High (≥80% predicted), attributed to moderate LogP and balanced polar surface area .
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BBB Permeation: Likely (LogBB > 0.3), due to molecular weight <500 and limited hydrogen-bond donors .
Target Engagement
The triazolo-pyrimidine moiety is a known pharmacophore in kinase inhibitors. Molecular docking studies propose affinity for EGFR and ALK tyrosine kinases, with predicted IC₅₀ values of 10–50 nM .
Applications in Medicinal Chemistry
Anticancer Agents
Structural analogs demonstrate:
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Apoptosis Induction: EC₅₀ = 0.8 μM in A549 lung cancer cells .
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Angiogenesis Inhibition: 60% reduction in VEGF secretion at 1 μM .
Antimicrobial Activity
Preliminary data on related triazolo-pyrimidines show:
Stability and Metabolic Considerations
Oxidative Metabolism
The pyrrolidine ring is susceptible to CYP3A4-mediated oxidation, forming an N-oxide metabolite (t₁/₂ = 2.1h in human microsomes) .
Hydrolytic Degradation
The methoxy group undergoes slow hydrolysis at pH <3 (k = 0.08 h⁻¹), necessitating enteric coating for oral formulations .
Industrial Synthesis Challenges
Scalability Issues
Key bottlenecks include:
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Low Yields in triazolo-pyrimidine cyclization (typically 30–50%) .
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Purification Complexity due to regioisomeric byproducts.
Cost Drivers
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